molecular formula C9H13N3O2 B590220 Iproniazid-1-oxide CAS No. 36781-38-1

Iproniazid-1-oxide

Cat. No. B590220
CAS RN: 36781-38-1
M. Wt: 195.222
InChI Key: CDAYQMGHSGDEJA-UHFFFAOYSA-N
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Description

Iproniazid-1-oxide is a compound that has been studied extensively due to its psychiatric effects. It was the first clinically effective monoamine oxidase inhibitor (MAOI) . Initially, it garnered attention for its ability to “energize” rather than sedate depressed patients, which was a crucial distinction in treating conditions associated with deep mood depression and lack of reactivity to the environment .

Safety and Hazards

Iproniazid-1-oxide was withdrawn from the market in 1961 due to an unacceptable incidence of hepatitis. Additionally, like other MAOIs, it carries the risk of hypertensive crises when combined with foods rich in tyramine (the “cheese effect”). Clinicians should exercise caution when prescribing MAOIs and consider them primarily for patients refractory to other treatment methods .

properties

IUPAC Name

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7(2)10-11-9(13)8-3-5-12(14)6-4-8/h3-7,10H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTLIMVDEAPFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iproniazid-1-oxide

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